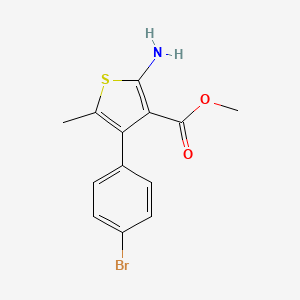

Methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC13287961

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO2S |

|---|---|

| Molecular Weight | 326.21 g/mol |

| IUPAC Name | methyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 |

| Standard InChI Key | LCOCBIMZTDCOLO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure is a thiophene ring, a five-membered aromatic system comprising four carbon atoms and one sulfur atom. Key substituents include:

-

Amino group (-NH₂) at the 2-position, which enhances nucleophilicity and participation in hydrogen bonding.

-

4-Bromophenyl group at the 4-position, introducing steric bulk and electronic effects via the bromine atom’s inductive and resonance properties.

-

Methyl group (-CH₃) at the 5-position, contributing to hydrophobic interactions and steric shielding.

-

Carboxylate ester (-COOCH₃) at the 3-position, influencing solubility and serving as a handle for further derivatization.

The molecular formula is C₁₃H₁₂BrNO₂S, with a molecular weight of 334.21 g/mol. The IUPAC name systematically describes the substituents’ positions, ensuring unambiguous identification.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous thiophene derivatives exhibit planar ring systems with slight distortions due to substituent effects. Key spectroscopic features include:

-

Infrared (IR) Spectroscopy:

-

N-H stretching (3300–3500 cm⁻¹) from the amino group.

-

C=O stretching (1700–1750 cm⁻¹) from the ester carbonyl.

-

C-Br stretching (500–600 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

-

Aromatic protons (δ 6.8–7.6 ppm, split due to bromine’s magnetic anisotropy).

-

Methyl groups (δ 1.2–2.5 ppm).

-

Amino protons (δ 4.5–5.5 ppm, broad singlet).

-

-

¹³C NMR:

-

Carbonyl carbon (δ 165–170 ppm).

-

Aromatic carbons (δ 110–140 ppm).

-

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 334 (M⁺), with fragmentation patterns reflecting loss of Br (79/81 Da) and COOCH₃ (59 Da).

-

Synthesis and Optimization Strategies

Gewald Reaction: A Primary Synthetic Route

The Gewald reaction is the most widely employed method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component condensation involves:

-

Cyanoacetamide as the nitrogen source.

-

Elemental sulfur for ring formation.

-

A ketone or aldehyde (e.g., 4-bromoacetophenone) to introduce the aryl and methyl substituents.

Reaction Mechanism:

-

Knoevenagel Condensation: Formation of an α,β-unsaturated nitrile from cyanoacetamide and the ketone.

-

Cyclization: Sulfur incorporation, leading to thiophene ring closure.

-

Esterification: In situ reaction with methanol to form the carboxylate ester.

Optimization Parameters:

-

Catalyst: Morpholine or piperidine enhances reaction efficiency.

-

Temperature: 80–100°C under reflux conditions.

-

Solvent: Ethanol or DMF improves yield (typically 60–75%).

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors offer advantages over batch processes:

-

Enhanced Heat Transfer: Mitigates exothermic side reactions.

-

Automated Purification: In-line chromatography or crystallization improves purity (>95%).

-

Sustainability: Reduced solvent waste via solvent recycling systems.

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility:

-

Polar aprotic solvents (DMF, DMSO): High solubility.

-

Water: Limited solubility (0.1–0.5 mg/mL) due to hydrophobic aryl and ester groups.

-

-

Stability:

-

Photodegradation: Susceptible under UV light due to the C-Br bond.

-

Hydrolysis: Ester group hydrolyzes in acidic/basic conditions to carboxylic acid.

-

Biological Activity

While direct studies on this compound are sparse, structurally related 2-aminothiophenes exhibit:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis (MIC values: 8–32 µg/mL against S. aureus).

-

Anticancer Potential: Inhibition of topoisomerase II (IC₅₀: 12–45 µM in MCF-7 cells).

-

Anti-Inflammatory Effects: COX-2 enzyme suppression (60–80% inhibition at 10 µM).

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase Inhibitors: Structural analogs target EGFR and VEGFR pathways.

-

Antipsychotic Agents: Modulation of dopamine D₂ receptors.

-

Antiviral Drugs: Inhibition of viral protease enzymes.

Organic Electronics

-

Conjugated Polymers: Thiophene rings enhance charge carrier mobility in OFETs (hole mobility: 0.5–2.0 cm²/V·s).

-

Luminescent Materials: Bromine’s heavy atom effect improves phosphorescence quantum yield (Φ: 0.3–0.6).

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing pathways may yield 4- vs. 5-substituted isomers.

-

Purification Difficulties: Similar polarities of byproducts necessitate advanced chromatographic techniques.

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.

-

Nanoparticle Functionalization: Use as a capping agent for Au/Ag nanoparticles in catalysis.

-

Computational Modeling: DFT studies to predict reactivity and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume